3-(3-Nitrophenyl)acrylaldehyde

説明

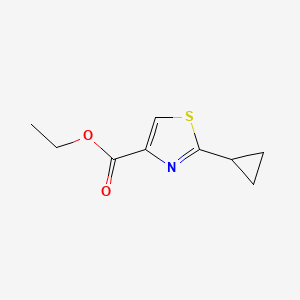

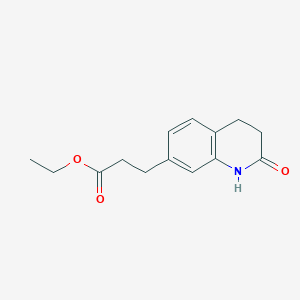

3-Nitrocinnamaldehyde, also known as 3-(3-Nitrophenyl)acrylaldehyde, is a significant intermediate in organic synthesis and is used in various industries such as food, cosmetics, and medicines due to its fragrance properties. It is derived from benzaldehyde, which undergoes nitration and subsequent aldol condensation with acetaldehyde to form the desired compound .

Synthesis Analysis

The synthesis of 3-Nitrocinnamaldehyde involves a two-step process starting with the protection of the aldehyde group in benzaldehyde using ammonia. This is followed by nitration to form m-nitrobenzaldehyde, which then undergoes aldol condensation with acetaldehyde. The optimal conditions for this reaction include using KOH as a catalyst, with specific molar ratios for the reactants and a reaction time of 2 hours, achieving a yield of over 54.9% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-(3-Nitrophenyl)acrylaldehyde, they do provide insights into the structure of related furan compounds. For instance, the synthesis of various furan derivatives with nitrophenyl groups has been reported, which includes the formation of cis and trans isomers and their functional derivatives . These studies contribute to the understanding of the steric configurations and molecular structures of similar nitro-substituted aromatic compounds.

Chemical Reactions Analysis

The chemical reactivity of related furan compounds has been explored, including the synthesis of acrylonitrile derivatives and their reactions with different reagents such as diazomethane, hydroxylamine, and bromine . These reactions lead to the formation of various derivatives, showcasing the versatility of nitro-substituted furan compounds in chemical synthesis. Although these reactions are not directly related to 3-(3-Nitrophenyl)acrylaldehyde, they provide a context for the types of chemical transformations that such compounds can undergo.

Physical and Chemical Properties Analysis

The thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives have been studied, including the determination of standard enthalpies of sublimation and formation enthalpies in the crystalline state. These properties are essential for understanding the stability and reactivity of the compounds. The Knudsen effusion method was used to determine the temperature dependence of saturated vapor pressures, and the Clapeyron–Clausius equation was applied to calculate the thermodynamic parameters . Although these studies do not directly pertain to 3-(3-Nitrophenyl)acrylaldehyde, they provide valuable information on the physical and chemical properties of structurally related compounds.

科学的研究の応用

Thermodynamic Properties and Applications

- Thermodynamics in Synthesis and Application : The thermodynamic properties of 3-(3-Nitrophenyl)acrylaldehyde derivatives, such as 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids, are crucial in optimizing the synthesis, purification, and application processes. These properties provide insights into the theoretical nature of these compounds and aid in practical applications (Dibrivnyi et al., 2019).

Photochemical Reactions

- Photochemical Mechanisms : Research has explored the photochemical reaction mechanisms of compounds like 2-nitrobenzyl alcohols, which can form nitroso hydrates. This understanding is crucial in fields such as photochemistry and photobiology (Gáplovský et al., 2005).

Synthesis and Applications in Organic Chemistry

- Organocatalytic Asymmetric Robinson Annulation : This process, involving α,β-unsaturated aldehydes like 3-(3-Nitrophenyl)acrylaldehyde, is used in the synthesis of complex organic compounds. The method's high enantioselectivity is crucial in the creation of specific chiral molecules, which have numerous applications in organic synthesis (Hong et al., 2007).

Synthesis for Detection in Biological Systems

- Synthesis for Biochemical Detection : The synthesis of derivatives like 3,5-bis(acrylaldehyde) BODIPY has shown high selectivity toward specific amino acids, which can be used for detection purposes in biological systems, such as living cells (Madhu et al., 2013).

Metal-Free Chemical Synthesis

- Water-Mediated Wittig–SNAr Reactions : The synthesis of compounds like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, using water as a solvent, demonstrates a metal-free, environmentally benign approach to producing intermediates for kinase inhibitors (Xu et al., 2015).

Applications in Material Science and Catalysis

- Catalysis and Material Science : Research on various derivatives of 3-(3-Nitrophenyl)acrylaldehyde in catalytic processes and material science applications, such as the optimization of metallocene substrates, indicates its potential in these fields (Breslow et al., 1983).

Applications in Pharmaceutical Synthesis

- Pharmaceutical Synthesis : The compound's derivatives are utilized in synthesizing pharmaceuticals, demonstrating its role in medicinal chemistry and drug development (Yuan-zhen, 2005).

特性

IUPAC Name |

(E)-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVNBZTQKQRSH-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300926 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56578-39-3, 1504-76-3 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, m-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)

![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B3020983.png)